6-Phosphogluconic Acid

説明

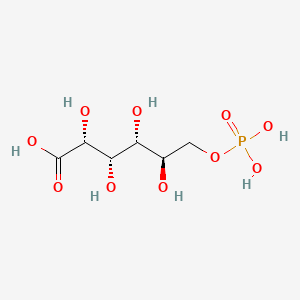

Structure

3D Structure

特性

IUPAC Name |

(2R,3S,4R,5R)-2,3,4,5-tetrahydroxy-6-phosphonooxyhexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13O10P/c7-2(1-16-17(13,14)15)3(8)4(9)5(10)6(11)12/h2-5,7-10H,1H2,(H,11,12)(H2,13,14,15)/t2-,3-,4+,5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIRSGZKFKXLSJQ-SQOUGZDYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C(=O)O)O)O)O)O)OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@H]([C@@H]([C@H](C(=O)O)O)O)O)O)OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13O10P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00872623 | |

| Record name | 6-Phospho-D-gluconic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00872623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Barium salt hydrate: White powder; [Sigma-Aldrich MSDS], Solid | |

| Record name | 6-Phosphogluconic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11670 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 6-Phosphogluconic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001316 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

921-62-0 | |

| Record name | 6-Phosphogluconic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=921-62-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Phosphogluconate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000921620 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-phospho-D-gluconic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02076 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 6-Phospho-D-gluconic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00872623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | D-gluconic acid 6-(dihydrogen phosphate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.882 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-PHOSPHOGLUCONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W31WK7B8U0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 6-Phosphogluconic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001316 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Pivotal Role of 6-Phosphogluconic Acid in the Pentose Phosphate Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical function of 6-phosphogluconic acid as a central intermediate in the pentose phosphate pathway (PPP). This pathway is a fundamental component of cellular metabolism, crucial for producing nicotinamide adenine dinucleotide phosphate (NADPH) and the precursors for nucleotide biosynthesis. This document provides a comprehensive overview of the biochemical reactions involving this compound, the kinetic properties of the key enzyme 6-phosphogluconate dehydrogenase (6PGDH), detailed experimental protocols for its study, and visual representations of the associated metabolic and experimental workflows.

Biochemical Significance of this compound

This compound is a phosphorylated sugar acid that serves as the substrate for the third and irreversible step of the oxidative phase of the pentose phosphate pathway.[1] It is formed from 6-phosphoglucono-δ-lactone through the action of 6-phosphogluconolactonase. The primary role of this compound is its oxidative decarboxylation to ribulose 5-phosphate, a reaction catalyzed by the enzyme 6-phosphogluconate dehydrogenase (6PGDH).[2] This reaction is a major source of cellular NADPH, a potent reducing agent essential for protecting cells against oxidative damage and for reductive biosynthesis, such as fatty acid and steroid synthesis.[3]

The product of this reaction, ribulose 5-phosphate, is a key precursor for the synthesis of nucleotides and nucleic acids, including DNA and RNA.[3] Therefore, the metabolic flux through the reaction involving this compound is tightly regulated to meet the cell's demands for both NADPH and nucleotide precursors.

The Oxidative Decarboxylation of this compound

The conversion of this compound to ribulose 5-phosphate is a complex enzymatic reaction that proceeds via an oxidative decarboxylation mechanism. The enzyme 6-phosphogluconate dehydrogenase (EC 1.1.1.44) catalyzes this reaction, which involves the removal of a carboxyl group as carbon dioxide (CO2) and the transfer of a hydride ion to NADP+, forming NADPH.[2][3]

The reaction can be summarized as follows:

6-phospho-D-gluconate + NADP+ ⇌ D-ribulose 5-phosphate + CO2 + NADPH [3]

This reaction is a critical control point in the pentose phosphate pathway. The activity of 6PGDH is subject to regulation by various factors, most notably the cellular ratio of NADPH to NADP+. High levels of NADPH act as a competitive inhibitor of 6PGDH, thus downregulating the oxidative phase of the PPP when the cell has an ample supply of reducing power.[4][5] Conversely, an increased demand for NADPH, for instance during periods of high oxidative stress or active biosynthesis, leads to a higher NADP+/NADPH ratio, which in turn activates 6PGDH.[4]

Data Presentation: Kinetic Parameters of 6-Phosphogluconate Dehydrogenase

The kinetic properties of 6PGDH have been characterized in a variety of organisms. The Michaelis-Menten constant (Km) for its substrates, this compound and NADP+, as well as the maximum reaction velocity (Vmax), provide insights into the enzyme's efficiency and its interaction with its substrates under different physiological conditions. The table below summarizes key kinetic parameters from various studies.

| Organism/Tissue | Substrate | Km (µM) | Vmax (U/mg protein) | Inhibitor | Ki (µM) | Reference |

| Rat Small Intestine | 6-Phosphogluconate | 595 ± 213 | 8.91 ± 1.92 | NADPH | 31.91 ± 1.31 | [4] |

| NADP+ | 53.03 ± 1.99 | [4] | ||||

| Bass Liver | 6-Phosphogluconate | 26.66 | Not Reported | Phosphoenolpyruvate | 540 (non-competitive) | [6] |

| NADP+ | 0.88 | Phosphoenolpyruvate | 150 (competitive) | [6] | ||

| Candida utilis | Ribulose-5-Phosphate | 287 (in absence of 6-PG) | Not Reported | 6-Phosphogluconate | 11 | [3] |

| 117 (in presence of 6-PG) | [3] | |||||

| Rat Liver (in situ) | Glucose-6-Phosphate (for G6PDH) | 170 ± 70 (periportal) | 4.48 ± 1.03 (periportal) | - | - | [7] |

| 150 ± 130 (pericentral) | 3.47 ± 0.78 (pericentral) | [7] | ||||

| 220 ± 110 (intermediate) | 7.79 ± 1.76 (intermediate) | [7] | ||||

| 6-Phosphogluconate (for PGDH) | 870 ± 120 (periportal) | 10.84 ± 0.33 (periportal) | [7] | |||

| 1360 ± 100 (pericentral & intermediate) | 17.19 ± 1.73 (pericentral & intermediate) | [7] |

Experimental Protocols

Spectrophotometric Assay for 6-Phosphogluconate Dehydrogenase Activity

This protocol describes a continuous spectrophotometric assay to determine the activity of 6PGDH by measuring the rate of NADPH production, which absorbs light at 340 nm.

Materials:

-

Spectrophotometer capable of reading at 340 nm

-

Cuvettes (1 cm path length)

-

100 mM Glycylglycine buffer, pH 7.5[5]

-

100 mM 6-Phospho-D-gluconate (6-PG) solution[5]

-

50 mM NADP+ solution[5]

-

1 M MgCl2 solution[5]

-

Enzyme solution (e.g., purified 6PGDH or cell lysate)

-

Distilled water

Procedure:

-

Prepare the reaction mixture: In a 1.5 mL microcentrifuge tube, prepare the reaction mixture by adding the following components in the specified order. Prepare a sufficient volume for the number of assays to be performed, plus an extra 10% to account for pipetting errors.

| Reagent | Volume per assay (µL) | Final Concentration |

| 100 mM Glycylglycine buffer, pH 7.5 | 820 | 82 mM |

| 100 mM 6-PG solution | 100 | 10 mM |

| 50 mM NADP+ solution | 70 | 3.5 mM |

| 1 M MgCl2 solution | 10 | 10 mM |

-

Equilibrate the reaction mixture: Pipette 1.0 mL of the reaction mixture into a cuvette and incubate at 30°C for approximately 3 minutes to allow the temperature to equilibrate.[5]

-

Initiate the reaction: Add 10 µL of the enzyme solution to the cuvette and mix thoroughly by inverting the cuvette several times.

-

Measure the absorbance: Immediately place the cuvette in the spectrophotometer and record the increase in absorbance at 340 nm over a period of 5 minutes. The rate of change in absorbance should be linear.[5]

-

Calculate the enzyme activity: The activity of 6PGDH is calculated using the Beer-Lambert law. One unit of activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADPH per minute under the specified conditions.[5] The molar extinction coefficient for NADPH at 340 nm is 6.22 mM⁻¹cm⁻¹.

Calculation: Activity (U/mL) = (ΔA340/min) / (6.22 * path length) * (total reaction volume / enzyme volume) * dilution factor

Purification of 6-Phosphogluconate Dehydrogenase from Rat Erythrocytes

This protocol outlines a method for the purification of 6PGDH from rat erythrocytes using affinity chromatography.

Materials:

-

Fresh rat blood collected with an anticoagulant (e.g., heparin)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Lysis buffer (e.g., 5 mM phosphate buffer, pH 8.0, containing 1 mM EDTA)

-

Ammonium sulfate

-

2',5'-ADP Sepharose 4B affinity chromatography column

-

Equilibration buffer (e.g., 0.1 M K-acetate + 0.1 M K-phosphate, pH 6.0)

-

Elution buffer (e.g., 80 mM K-phosphate + 80 mM KCl + 10 mM NADP+ + 10 mM EDTA, pH 7.5)[8]

-

Centrifuge and appropriate tubes

-

Spectrophotometer for protein concentration determination (e.g., at 280 nm)

Procedure:

-

Preparation of Hemolysate:

-

Centrifuge the whole blood to pellet the erythrocytes.

-

Wash the erythrocytes several times with cold PBS, removing the buffy coat each time.

-

Lyse the packed erythrocytes by adding cold lysis buffer.

-

Centrifuge at high speed to remove the erythrocyte ghosts and other cellular debris. Collect the supernatant (hemolysate).

-

-

Ammonium Sulfate Precipitation:

-

Slowly add solid ammonium sulfate to the hemolysate with constant stirring at 4°C to achieve a specific saturation (e.g., 20-50%).[8]

-

Allow the protein to precipitate for a sufficient time (e.g., 1-2 hours).

-

Centrifuge to collect the precipitated protein.

-

Resuspend the pellet in a minimal volume of equilibration buffer and dialyze extensively against the same buffer to remove the ammonium sulfate.

-

-

Affinity Chromatography:

-

Equilibrate the 2',5'-ADP Sepharose 4B column with several column volumes of equilibration buffer.[8]

-

Load the dialyzed protein sample onto the column.

-

Wash the column with equilibration buffer until the absorbance of the eluate at 280 nm returns to baseline, indicating that all unbound proteins have been removed.

-

Elute the bound 6PGDH from the column using the elution buffer containing NADP+, which competes with the enzyme for binding to the affinity matrix.[8]

-

-

Analysis of Purified Enzyme:

-

Collect fractions during the elution and measure the protein concentration and 6PGDH activity of each fraction.

-

Pool the fractions with the highest specific activity.

-

Analyze the purity of the enzyme by SDS-PAGE. The purified 6PGDH should appear as a single band.

-

Mandatory Visualizations

Signaling Pathway: The Oxidative Phase of the Pentose Phosphate Pathway

Caption: The oxidative phase of the pentose phosphate pathway, highlighting the central role of this compound.

Experimental Workflow: Spectrophotometric Assay of 6PGDH Activity

Caption: A streamlined workflow for the spectrophotometric determination of 6-phosphogluconate dehydrogenase activity.

Logical Relationship: Regulation of 6-Phosphogluconate Dehydrogenase

Caption: The allosteric regulation of 6-phosphogluconate dehydrogenase by the cellular NADPH/NADP+ ratio.

References

- 1. Kinetic and chemical mechanisms of the sheep liver 6-phosphogluconate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Purification of 6-phosphogluconate dehydrogenase from chicken liver and investigation of some kinetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 6-Phosphogluconate Dehydrogenase Mechanism: EVIDENCE FOR ALLOSTERIC MODULATION BY SUBSTRATE - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Purification and kinetic properties of 6-phosphogluconate dehydrogenase from rat small intestine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. nipro.co.jp [nipro.co.jp]

- 6. Kinetic analysis of 6-phosphogluconate dehydrogenase from bass liver: effects of temperature and pH on its catalytic function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. In situ kinetic parameters of glucose-6-phosphate dehydrogenase and phosphogluconate dehydrogenase in different areas of the rat liver acinus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

The Pivotal Role of 6-Phosphogluconic Acid in Cellular Metabolism: A Technical Guide

Abstract

6-Phosphogluconic acid (6-PG) is a critical metabolic intermediate, primarily recognized for its central role in the pentose phosphate pathway (PPP). This technical guide provides an in-depth exploration of the multifaceted functions of 6-PG in cellular metabolism, tailored for researchers, scientists, and drug development professionals. The document elucidates the synthesis and catabolism of 6-PG, its allosteric regulation, and its significance in biosynthetic processes, redox homeostasis, and disease pathogenesis. Quantitative data on enzyme kinetics and cellular concentrations are presented in structured tables for comparative analysis. Detailed experimental protocols for the quantification of 6-PG and the analysis of pentose phosphate pathway flux are provided to facilitate reproducible research. Furthermore, key metabolic and signaling pathways involving 6-PG are visualized using Graphviz diagrams to offer a clear and comprehensive understanding of its complex interactions within the cellular metabolic network.

Introduction

This compound, and its conjugate base 6-phosphogluconate, is a phosphorylated sugar acid that serves as a key intermediate in cellular metabolism.[1][2] It exists in all living organisms, from bacteria to humans, highlighting its fundamental biological importance.[2] The primary and most well-characterized function of 6-PG is its role in the pentose phosphate pathway (PPP), a crucial metabolic route for the production of nicotinamide adenine dinucleotide phosphate (NADPH) and the synthesis of nucleotide precursors.[1][3][4] Beyond the PPP, 6-PG is also an intermediate in the Entner-Doudoroff pathway in some microorganisms.[1] Recent research has uncovered the expanding roles of 6-PG and its metabolizing enzymes in various pathological conditions, including cancer and metabolic disorders, making it an attractive target for therapeutic intervention.[3][5][6] This guide aims to provide a comprehensive technical overview of the functions of this compound, supported by quantitative data, detailed experimental methodologies, and visual representations of its metabolic context.

The Pentose Phosphate Pathway: The Core of 6-PG Metabolism

The pentose phosphate pathway is a cytosolic pathway that runs parallel to glycolysis. It is divided into an oxidative and a non-oxidative phase. 6-PG is a key player in the oxidative phase.

Synthesis of this compound

6-PG is synthesized from 6-phosphogluconolactone, which is formed from the oxidation of glucose-6-phosphate by the enzyme glucose-6-phosphate dehydrogenase (G6PD). The hydrolysis of 6-phosphogluconolactone to this compound is catalyzed by the enzyme 6-phosphogluconolactonase (6PGL).[1][7] This reaction is crucial to prevent the accumulation of the lactone, which can spontaneously rearrange into a more stable but metabolically unusable form.[7][8]

Catabolism of this compound

The primary fate of 6-PG in most organisms is its oxidative decarboxylation to ribulose-5-phosphate, a reaction catalyzed by the enzyme 6-phosphogluconate dehydrogenase (6PGDH).[1][3] This irreversible reaction is a major source of cellular NADPH, a critical reducing agent for various anabolic processes and for antioxidant defense.[3][4] The reaction also releases a molecule of carbon dioxide.

Quantitative Data

The metabolic flux and function of 6-PG are governed by the kinetic properties of the enzymes that act upon it and its cellular concentration.

Enzyme Kinetics

The table below summarizes the kinetic parameters for 6-phosphogluconate dehydrogenase (6PGDH) from various sources.

| Enzyme Source | Substrate | Km (µM) | Vmax (U/mg) | Inhibitor | Ki (µM) | Reference |

| Rat Small Intestine | 6-Phosphogluconate | 595 ± 213 | 8.91 ± 1.92 | NADPH | 31.91 ± 1.31 | [9] |

| Rat Small Intestine | NADP | 53.03 ± 1.99 | 8.91 ± 1.92 | - | - | [9] |

| Bass Liver | 6-Phosphogluconate | 26.66 | - | Phosphoenolpyruvate | 540 | [10] |

| Bass Liver | NADP | 0.88 | - | Phosphoenolpyruvate | 150 | [10] |

| Microorganism | 6-Phospho-D-gluconate | 950 | >40 | Fructose 1,6-bisphosphate, Erythrose 4-phosphate, NADH | - | [11] |

| Microorganism | NAD+ | 320 | >40 | - | - | [11] |

Cellular Concentrations

The intracellular concentration of this compound can vary depending on the cell type and metabolic state.

| Biospecimen | Status | Value (µM) | Age | Sex | Condition | Reference |

| Cellular Cytoplasm | Detected and Quantified | 2720 | Adult (>18 years old) | Both | Normal | [2] |

| Saliva | Detected and Quantified | 0.117 ± 0.228 | Adult (>18 years old) | Not Specified | Normal | [2] |

Regulation of this compound Metabolism

The flux through the pentose phosphate pathway, and thus the metabolism of 6-PG, is tightly regulated to meet the cell's demand for NADPH and biosynthetic precursors.

Allosteric Regulation of 6-Phosphogluconate Dehydrogenase

The primary point of regulation for 6-PG metabolism is the activity of 6PGDH. This enzyme is subject to feedback inhibition by its product, NADPH.[9][12] High levels of NADPH compete with NADP+ for binding to the enzyme, thereby slowing down the conversion of 6-PG. Conversely, an increased ratio of NADP+ to NADPH stimulates 6PGDH activity.[4] 6-phosphogluconate itself can act as an activator of 6PGDH, ensuring its rapid removal when its levels rise.[12]

Transcriptional Regulation

The expression of the gene encoding 6PGDH can also be regulated at the transcriptional level. For instance, the transcription factor ADD1/SREBP1c, a key regulator of lipogenesis, has been shown to mediate the insulin-dependent expression of the mouse 6PGDH gene.[13] This links the regulation of the pentose phosphate pathway to the broader network of metabolic control by insulin.

Functions Beyond the Pentose Phosphate Pathway

While its role in the PPP is paramount, 6-PG and its metabolic enzymes have been implicated in other cellular processes.

Inhibition of Glycolysis

This compound is a potent competitive inhibitor of phosphoglucose isomerase (PGI), the enzyme that catalyzes the second step of glycolysis.[14][15] This inhibition can redirect glucose-6-phosphate from glycolysis towards the pentose phosphate pathway, thereby increasing the production of NADPH and ribose-5-phosphate when needed for biosynthesis or antioxidant defense.[14]

Role in Disease

-

Cancer: Cancer cells often exhibit increased flux through the pentose phosphate pathway to support rapid proliferation and combat oxidative stress.[5] 6PGDH is frequently upregulated in various cancers, and its inhibition has been shown to reduce cancer cell proliferation and induce apoptosis, making it a potential therapeutic target.[3][5][6]

-

6-Phosphogluconate Dehydrogenase Deficiency: This is a rare autosomal hereditary disorder characterized by reduced levels of the 6PGDH enzyme.[16] While many individuals are asymptomatic, the deficiency can lead to hemolytic anemia under conditions of oxidative stress.[16][17]

-

Regulatory T cell (Treg) function: 6PGD has been identified as a key checkpoint in reprogramming the metabolism and function of regulatory T cells.[18][19] Blocking 6PGD in Tregs reduces their suppressive function and can enhance anti-tumor immune responses.[18][19]

Experimental Protocols

Quantification of this compound

A common method for the quantification of 6-PG is a colorimetric or fluorometric enzymatic assay.

Principle: 6-Phosphogluconate is converted to Ribulose-5-Phosphate by 6-Phosphogluconate Dehydrogenase, with the concomitant reduction of NAD+ to NADH. The resulting NADH reduces a probe, generating a colorimetric (absorbance at ~450 nm) or fluorometric signal that is proportional to the amount of 6-PG in the sample.[20]

Materials:

-

6-PGA Assay Buffer

-

6-PGA Enzyme (6-Phosphogluconate Dehydrogenase)

-

6-PGA Substrate Mix (containing NAD+ and a probe)

-

6-PGA Standard (a solution of known this compound concentration)

-

96-well plate

-

Microplate reader

Procedure:

-

Sample Preparation: Homogenize tissue samples or lyse cells in the 6-PGA Assay Buffer. Centrifuge to remove insoluble material.

-

Standard Curve Preparation: Prepare a standard curve by performing serial dilutions of the 6-PGA Standard in the 6-PGA Assay Buffer. A typical range would be 0, 2, 4, 6, 8, and 10 nmol/well.[20]

-

Reaction Mix Preparation: Prepare a reaction mix containing the 6-PGA Assay Buffer, 6-PGA Enzyme, and 6-PGA Substrate Mix according to the manufacturer's instructions.

-

Assay:

-

Add samples and standards to the wells of the 96-well plate.

-

Add the Reaction Mix to each well.

-

For background control, prepare a similar mix without the 6-PGA Enzyme and add it to separate wells containing the sample.

-

Incubate the plate at 37°C for a specified time (e.g., 60 minutes).[20]

-

-

Measurement: Measure the absorbance at 450 nm or fluorescence at the appropriate excitation/emission wavelengths using a microplate reader.

-

Calculation: Subtract the background reading from the sample readings. Determine the concentration of 6-PG in the samples by comparing the corrected readings to the standard curve.

13C-Metabolic Flux Analysis of the Pentose Phosphate Pathway

Metabolic flux analysis (MFA) using stable isotopes like 13C is a powerful technique to quantify the in vivo rates (fluxes) of metabolic pathways.[21][22]

Principle: Cells are cultured in a medium containing a 13C-labeled substrate, such as [1,2-13C]glucose or [U-13C]glucose. The distribution of 13C atoms in downstream metabolites, including those in the PPP, is then measured using techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[21][23] This labeling pattern provides information about the relative activities of different metabolic pathways.

General Protocol Outline:

-

Cell Culture: Culture cells in a defined medium.

-

Labeling Experiment: Switch the cells to a medium containing the 13C-labeled substrate and incubate until isotopic steady state is reached.

-

Metabolite Extraction: Quench the metabolism rapidly and extract intracellular metabolites.

-

Derivatization (for GC-MS): Chemically modify the metabolites to make them volatile for GC-MS analysis.

-

MS Analysis: Analyze the samples using GC-MS or LC-MS to determine the mass isotopomer distributions of key metabolites (e.g., sugar phosphates, amino acids derived from PPP intermediates).

-

Flux Calculation: Use computational models to fit the measured labeling data to a metabolic network model and estimate the intracellular metabolic fluxes.

Conclusion and Future Directions

This compound stands as a metabolite of central importance, not only as an intermediate in the canonical pentose phosphate pathway but also as a regulatory molecule and a key player in the metabolic reprogramming associated with various diseases. Its role in providing NADPH for reductive biosynthesis and antioxidant defense underscores its significance in maintaining cellular homeostasis. The growing body of evidence linking elevated 6PGDH activity to cancer progression has positioned this enzyme as a promising target for novel anti-cancer therapies. Future research should focus on elucidating the tissue-specific regulation and function of 6-PG metabolism, as well as developing potent and selective inhibitors of 6PGDH for clinical applications. A deeper understanding of the intricate interplay between the pentose phosphate pathway and other metabolic and signaling networks will undoubtedly open new avenues for therapeutic intervention in a wide range of human diseases.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Human Metabolome Database: Showing metabocard for this compound (HMDB0001316) [hmdb.ca]

- 3. 6-Phosphogluconate dehydrogenase - Wikipedia [en.wikipedia.org]

- 4. bio.libretexts.org [bio.libretexts.org]

- 5. Oxidative Pentose Phosphate Pathway Enzyme 6-Phosphogluconate Dehydrogenase Plays a Key Role in Breast Cancer Metabolism [mdpi.com]

- 6. 6-Phosphogluconate dehydrogenase inhibition arrests growth and induces apoptosis in gastric cancer via AMPK activation and oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 6-phosphogluconolactonase - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. Purification and kinetic properties of 6-phosphogluconate dehydrogenase from rat small intestine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Kinetic analysis of 6-phosphogluconate dehydrogenase from bass liver: effects of temperature and pH on its catalytic function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. creative-enzymes.com [creative-enzymes.com]

- 12. 6-Phosphogluconate dehydrogenase: the mechanism of action investigated by a comparison of the enzyme from different species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Transcriptional regulation of mouse 6-phosphogluconate dehydrogenase by ADD1/SREBP1c - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. journals.iucr.org [journals.iucr.org]

- 15. This compound | Endogenous Metabolite | TargetMol [targetmol.com]

- 16. 6-phosphogluconate dehydrogenase deficiency - Wikipedia [en.wikipedia.org]

- 17. researchgate.net [researchgate.net]

- 18. 6-Phosphogluconate dehydrogenase (6PGD), a key checkpoint in reprogramming of regulatory T cells metabolism and function - PMC [pmc.ncbi.nlm.nih.gov]

- 19. 6-Phosphogluconate dehydrogenase (6PGD), a key checkpoint in reprogramming of regulatory T cells metabolism and function | eLife [elifesciences.org]

- 20. assaygenie.com [assaygenie.com]

- 21. 13c-Metabolic Flux Analysis of the Pentose Phosphate Pathway Using GC-MS Analysis of RNA and Glycogen | AIChE [proceedings.aiche.org]

- 22. Pentose Phosphate Pathway Metabolic Flux Analysis - Creative Proteomics MFA [creative-proteomics.com]

- 23. mdpi.com [mdpi.com]

6-Phosphogluconic Acid: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Overview of the Biochemical Properties, Structure, and Metabolic Significance of a Key Intermediate

This technical guide provides a comprehensive overview of 6-Phosphogluconic Acid (6-PGA), a critical metabolite in cellular bioenergetics and biosynthesis. Tailored for researchers, scientists, and drug development professionals, this document delves into the core biochemical properties, structural details, and pivotal roles of 6-PGA in key metabolic pathways. Furthermore, it offers detailed experimental protocols for its study and quantification, alongside visual representations of its metabolic context.

Biochemical Properties of this compound

This compound is a phosphorylated sugar acid that serves as a crucial intermediate in the pentose phosphate pathway and the Entner-Doudoroff pathway.[1][2] Its biochemical characteristics are fundamental to understanding its metabolic function.

| Property | Value | Source |

| Molecular Formula | C6H13O10P | [3] |

| Molecular Weight | 276.14 g/mol | [4] |

| IUPAC Name | (2R,3S,4R,5R)-2,3,4,5-tetrahydroxy-6-(phosphonooxy)hexanoic acid | [3] |

| CAS Number | 921-62-0 | [3] |

| pKa (Strongest Acidic) | 1.49 | [5] |

| pKa (Strongest Basic) | -3.5 | [5] |

| Physiological Charge | -3 | [5] |

Chemical Structure

The structure of this compound features a six-carbon chain with a carboxyl group at C1 and a phosphate group esterified at C6. The stereochemistry of the hydroxyl groups is identical to that of glucose.

SMILES: O=P(O)(O)OC--INVALID-LINK----INVALID-LINK----INVALID-LINK----INVALID-LINK--C(=O)O[2]

InChI: InChI=1S/C6H13O10P/c7-2(1-16-17(13,14)15)3(8)4(9)5(10)6(11)12/h2-5,7-10H,1H2,(H,11,12)(H2,13,14,15)/t2-,3-,4+,5-/m1/s1[3]

Metabolic Significance

This compound is a key metabolic intermediate with distinct roles in central carbon metabolism.

The Pentose Phosphate Pathway (PPP)

The pentose phosphate pathway (PPP) is a fundamental metabolic route parallel to glycolysis.[6] It is responsible for generating NADPH, a key reductant in anabolic reactions and for antioxidant defense, and for producing precursors for nucleotide biosynthesis.[6] 6-PGA is a central molecule in the oxidative phase of the PPP.[6]

Glucose-6-phosphate is first oxidized to 6-phosphoglucono-δ-lactone, which is then hydrolyzed to this compound by the enzyme 6-phosphogluconolactonase.[7] Subsequently, 6-phosphogluconate dehydrogenase catalyzes the oxidative decarboxylation of 6-PGA to yield ribulose-5-phosphate, with the concomitant reduction of NADP+ to NADPH.[8]

Oxidative phase of the Pentose Phosphate Pathway.

The Entner-Doudoroff Pathway

In several prokaryotic organisms, the Entner-Doudoroff pathway serves as an alternative to glycolysis for glucose catabolism.[9] In this pathway, this compound is dehydrated by 6-phosphogluconate dehydratase to form 2-keto-3-deoxy-6-phosphogluconate (KDPG).[2] KDPG is then cleaved by KDPG aldolase into pyruvate and glyceraldehyde-3-phosphate.[9]

Role of 6-PGA in the Entner-Doudoroff Pathway.

Experimental Protocols

Accurate quantification of this compound and the activity of its metabolizing enzymes are crucial for studying metabolic fluxes and drug development.

Enzymatic Assay of 6-Phosphogluconate Dehydrogenase

This protocol describes a colorimetric assay for determining the activity of 6-phosphogluconate dehydrogenase (6-PGDH) in biological samples. The assay measures the rate of NADPH production, which is proportional to 6-PGDH activity.

Principle: 6-PGDH catalyzes the conversion of 6-PGA to ribulose-5-phosphate, reducing NADP+ to NADPH. The resulting NADPH reduces a colorless probe to a colored product with a strong absorbance at 460 nm.[10]

Materials:

-

6-PGD Assay Buffer

-

6-PGD Substrate (this compound)

-

6-PGD Developer (probe)

-

NADPH Standard

-

96-well clear microplate

-

Microplate reader

-

Tissue or cell homogenizer

-

Ice

Procedure:

-

Sample Preparation: Homogenize tissue (10 mg) or cells (1 x 10^6) in 100 µl of ice-cold 6-PGD Assay Buffer.[11] Keep on ice for 10 minutes.[11] Centrifuge at 10,000 x g for 10 minutes at 4°C to remove insoluble material.[11] Collect the supernatant for the assay.

-

Standard Curve Preparation: Prepare a standard curve by diluting the NADPH standard in 6-PGD Assay Buffer to generate concentrations from 0 to 10 nmol/well.[10]

-

Reaction Mix Preparation: For each well, prepare a reaction mix containing:

-

42 µl 6-PGD Assay Buffer

-

2 µl 6-PGD Developer

-

2 µl 6-PGD Substrate

-

-

Assay:

-

Add 50 µl of the reaction mix to each well containing the sample, standards, and a positive control.

-

Measure the absorbance at 460 nm in kinetic mode for 45-60 minutes at 37°C.[10]

-

-

Calculation: Determine the change in absorbance per minute (ΔA460/min). Use the NADPH standard curve to convert this rate to nmol of NADPH generated per minute. The 6-PGDH activity is expressed as mU/mg of protein, where one unit (U) is the amount of enzyme that generates 1.0 µmol of NADPH per minute at 37°C.

Workflow for the 6-Phosphogluconate Dehydrogenase Assay.

Colorimetric Assay of this compound

This protocol details a method for the quantitative determination of 6-PGA in biological samples.

Principle: In the presence of NAD+, 6-phosphogluconate dehydrogenase converts 6-PGA to ribulose-5-phosphate, generating NADH. The NADH then reduces a probe, producing a colorimetric signal at 450 nm that is proportional to the amount of 6-PGA in the sample.[12]

Materials:

-

6-PGA Assay Buffer

-

6-PGA Enzyme (6-phosphogluconate dehydrogenase)

-

6-PGA Substrate Mix (contains NAD+ and a probe)

-

6-PGA Standard

-

96-well clear microplate

-

Microplate reader

-

Tissue or cell homogenizer

-

Ice

Procedure:

-

Sample Preparation: Prepare cell or tissue lysates as described in the 6-PGDH assay protocol.

-

Standard Curve Preparation: Prepare a 6-PGA standard curve by diluting the 6-PGA standard in 6-PGA Assay Buffer.

-

Reaction Mix Preparation: For each well, prepare a reaction mix containing:

-

46 µl 6-PGA Assay Buffer

-

2 µl 6-PGA Enzyme

-

2 µl 6-PGA Substrate Mix

-

-

Assay:

-

Add 50 µl of the reaction mix to each well containing the sample and standards.

-

For each sample, prepare a background control well containing 50 µl of a background reaction mix (without the 6-PGA Enzyme).

-

Incubate the plate at 37°C for 60 minutes, protected from light.[12]

-

Measure the absorbance at 450 nm.[12]

-

-

Calculation: Subtract the background control reading from the sample reading. Use the 6-PGA standard curve to determine the concentration of 6-PGA in the sample.

Conclusion

This compound is a metabolite of significant interest due to its central position in major metabolic pathways that are crucial for cellular growth, proliferation, and stress response. A thorough understanding of its biochemical properties and the development of robust analytical methods are essential for researchers in basic science and for professionals in drug development targeting metabolic pathways. This guide provides a foundational resource to facilitate further investigation into the multifaceted roles of this key molecule.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Human Metabolome Database: Showing metabocard for this compound (HMDB0001316) [hmdb.ca]

- 4. This compound | C6H13O10P | CID 91493 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. P. aeruginosa Metabolome Database: this compound (PAMDB000336) [pseudomonas.umaryland.edu]

- 6. Pentose phosphate pathway - Wikipedia [en.wikipedia.org]

- 7. assaygenie.com [assaygenie.com]

- 8. This compound|Pentose Phosphate Pathway Reagent [benchchem.com]

- 9. Entner–Doudoroff pathway - Wikipedia [en.wikipedia.org]

- 10. abcam.com [abcam.com]

- 11. assaygenie.com [assaygenie.com]

- 12. abcam.com [abcam.com]

An In-depth Technical Guide to the Synthesis and Degradation of 6-Phosphogluconic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Phosphogluconic acid is a pivotal intermediate in cellular metabolism, primarily synthesized and degraded within the oxidative phase of the Pentose Phosphate Pathway (PPP). This pathway is crucial for producing NADPH, essential for reductive biosynthesis and antioxidant defense, and for generating precursors for nucleotide synthesis. The synthesis of this compound is initiated by the conversion of glucose-6-phosphate to 6-phosphoglucono-δ-lactone, a reaction catalyzed by glucose-6-phosphate dehydrogenase (G6PD). Subsequently, 6-phosphogluconolactonase (6PGL) hydrolyzes the lactone to form this compound. Its degradation is primarily carried out by 6-phosphogluconate dehydrogenase (6PGDH), which catalyzes the oxidative decarboxylation of this compound to ribulose-5-phosphate, yielding a second molecule of NADPH. The regulation of this pathway is intricate, involving allosteric control by the NADPH/NADP+ ratio, hormonal signals, and post-translational modifications of its key enzymes. Dysregulation of this compound metabolism is implicated in various pathological conditions, including cancer and hemolytic anemia, making the pathway's enzymes attractive targets for therapeutic intervention. This guide provides a comprehensive overview of the synthesis and degradation pathways of this compound, including detailed experimental protocols, quantitative enzymatic data, and diagrams of the involved pathways.

Introduction

This compound, a six-carbon sugar acid phosphate, occupies a central position in the nexus of cellular metabolism.[1][2] Its primary metabolic roles are within the Pentose Phosphate Pathway (PPP), also known as the hexose monophosphate shunt, and the Entner-Doudoroff pathway in certain microorganisms.[1] In mammalian cells, the PPP is the principal route for the synthesis and degradation of this compound.[3] This pathway is bifurcated into an oxidative and a non-oxidative phase. The synthesis and degradation of this compound are the core reactions of the oxidative phase, which is critical for the production of NADPH and the precursor for nucleotide biosynthesis, ribose-5-phosphate.[3][4]

Given its fundamental role in cellular energetics and biosynthesis, the metabolism of this compound is tightly regulated and its dysregulation is associated with numerous diseases.[5][6] This technical guide provides an in-depth exploration of the synthesis and degradation pathways of this compound, with a focus on the key enzymes, their kinetics, regulatory mechanisms, and the experimental methodologies used for their study.

Synthesis of this compound

The biosynthesis of this compound occurs in two sequential enzymatic steps within the oxidative branch of the Pentose Phosphate Pathway.

Step 1: Oxidation of Glucose-6-Phosphate

The initial and rate-limiting step of the PPP is the oxidation of glucose-6-phosphate to 6-phosphoglucono-δ-lactone.[7] This reaction is catalyzed by the enzyme Glucose-6-Phosphate Dehydrogenase (G6PD) and is coupled with the reduction of NADP+ to NADPH.[8]

-

Reaction: Glucose-6-phosphate + NADP+ → 6-phosphoglucono-δ-lactone + NADPH + H+

Step 2: Hydrolysis of 6-phosphoglucono-δ-lactone

The lactone produced in the first step is subsequently hydrolyzed to this compound by the enzyme 6-Phosphogluconolactonase (6PGL) .[9][10]

-

Reaction: 6-phosphoglucono-δ-lactone + H₂O → this compound

Degradation of this compound

The degradation of this compound is a key step in the PPP, leading to the formation of a pentose phosphate and the second molecule of NADPH.

Oxidative Decarboxylation of this compound

6-Phosphogluconate Dehydrogenase (6PGDH) catalyzes the oxidative decarboxylation of this compound to ribulose-5-phosphate.[11][12] This irreversible reaction involves the reduction of NADP+ to NADPH and the release of carbon dioxide.

-

Reaction: this compound + NADP+ → Ribulose-5-phosphate + NADPH + CO₂

Quantitative Data: Enzyme Kinetics

The kinetic parameters of the key enzymes involved in this compound metabolism are crucial for understanding the flux through the Pentose Phosphate Pathway. The following tables summarize the reported Michaelis-Menten constants (Km) and maximum velocities (Vmax) for these enzymes from various sources. It is important to note that these values can vary depending on the organism, tissue, and experimental conditions.

| Enzyme | Organism/Tissue | Substrate | Km | Vmax | Reference |

| Glucose-6-Phosphate Dehydrogenase (G6PD) | Pig Liver | NADP | 4.8 µM | - | [13] |

| Pig Liver | Glucose-6-Phosphate | 36 µM | - | [13] | |

| Rat Liver (Periportal) | Glucose-6-Phosphate | 0.17 ± 0.07 mM | 4.48 ± 1.03 µmol H₂ cm⁻³ min⁻¹ | [14] | |

| Rat Liver (Pericentral) | Glucose-6-Phosphate | 0.15 ± 0.13 mM | 3.47 ± 0.78 µmol H₂ cm⁻³ min⁻¹ | [14] | |

| Human (Healthy) | Glucose-6-Phosphate | - | - | [11] | |

| Human (G6PD-deficient) | Glucose-6-Phosphate | - | - | [11] | |

| Favism Patients | Glucose-6-Phosphate | 3.33 mM | 0.263 IU/ml | [15] | |

| 6-Phosphogluconolactonase (6PGL) | Bass Liver | 6-phosphogluconolactone | 90 µM | - | [16] |

| 6-Phosphogluconate Dehydrogenase (6PGDH) | Rat Small Intestine | 6-Phosphogluconate | 595 ± 213 µM | 8.91 ± 1.92 U/mg protein | [17] |

| Rat Small Intestine | NADP | 53.03 ± 1.99 µM | 8.91 ± 1.92 U/mg protein | [17] | |

| Bass Liver | 6-Phosphogluconate | 26.66 µM | - | [18] | |

| Bass Liver | NADP | 0.88 µM | - | [18] | |

| Rat Liver (Periportal) | 6-Phosphogluconate | 0.87 ± 0.12 mM | 10.84 ± 0.33 µmol H₂ cm⁻³ min⁻¹ | [14] | |

| Rat Liver (Pericentral) | 6-Phosphogluconate | 1.36 ± 0.10 mM | 17.19 ± 1.73 µmol H₂ cm⁻³ min⁻¹ | [14] |

Regulation of this compound Metabolism

The flux through the oxidative phase of the PPP is tightly regulated to meet the cellular demands for NADPH and biosynthetic precursors.

Allosteric Regulation

The primary regulatory mechanism is the allosteric inhibition of G6PD by NADPH.[7] A high NADPH/NADP+ ratio inhibits G6PD, thus slowing down the synthesis of this compound.[19] Conversely, a low NADPH/NADP+ ratio (high NADP+) stimulates G6PD activity.[19]

Hormonal Regulation

Insulin and glucagon play a role in the long-term regulation of PPP enzyme levels. Insulin upregulates the expression of G6PD, thereby increasing the flux through the pathway.[19][20] Conversely, glucagon can have an opposing effect.[20] Starvation leads to a decrease in the activities of PPP enzymes.[21]

Regulation by Signaling Pathways

Several signaling pathways have been implicated in the regulation of G6PD and the PPP:

-

p53: The tumor suppressor p53 can inhibit G6PD activity, thereby controlling the PPP flux.[6]

-

mTOR: The mammalian target of rapamycin (mTOR) signaling pathway can regulate G6PD levels, linking cellular growth signals to metabolic output.[2]

-

Androgen Receptor: In prostate cancer, the androgen receptor can upregulate G6PD through mTOR signaling, promoting cancer cell growth.[2]

Post-Translational Modifications

G6PD activity is also modulated by various post-translational modifications, including:

-

Acetylation: Has been shown to regulate G6PD activity.[1][5]

-

Glycosylation: O-linked N-acetylglucosamine (O-GlcNAc) modification can impact G6PD function.[1][5]

-

Ubiquitination and SUMOylation: These modifications are involved in regulating G6PD protein stability.[22]

Experimental Protocols

Spectrophotometric Assay of Glucose-6-Phosphate Dehydrogenase (G6PD) Activity

This assay measures the rate of NADPH production, which is directly proportional to G6PD activity, by monitoring the increase in absorbance at 340 nm.[4]

Principle: G6PD catalyzes the oxidation of glucose-6-phosphate to 6-phosphoglucono-δ-lactone with the concomitant reduction of NADP+ to NADPH. The formation of NADPH is monitored spectrophotometrically.[3]

Reagents:

-

Assay Buffer: 50 mM Glycylglycine, pH 7.4

-

Substrate Solution: 60 mM D-Glucose-6-Phosphate

-

Cofactor Solution: 20 mM β-NADP

-

Magnesium Chloride Solution: 1 M

-

Enzyme Sample (e.g., red blood cell lysate)

Procedure:

-

Prepare a reaction mixture containing the assay buffer, substrate solution, cofactor solution, and magnesium chloride solution in a cuvette.

-

Incubate the reaction mixture at a constant temperature (e.g., 25°C or 37°C).

-

Initiate the reaction by adding the enzyme sample to the cuvette.

-

Immediately mix by inversion and record the increase in absorbance at 340 nm for several minutes.

-

Determine the rate of change in absorbance (ΔA340/min) from the linear portion of the curve.

-

Calculate the enzyme activity using the molar extinction coefficient of NADPH (6.22 x 10³ M⁻¹cm⁻¹ at 340 nm). One unit of G6PD activity is defined as the amount of enzyme that oxidizes 1.0 µmol of glucose-6-phosphate per minute under the specified conditions.

Spectrophotometric Assay of 6-Phosphogluconate Dehydrogenase (6PGDH) Activity

This assay measures the rate of NADPH production from the oxidative decarboxylation of 6-phosphogluconate.[23]

Principle: 6PGDH catalyzes the conversion of 6-phosphogluconate to ribulose-5-phosphate and CO₂, coupled with the reduction of NADP+ to NADPH. The increase in absorbance at 340 nm due to NADPH formation is measured.[24]

Reagents:

-

Assay Buffer: 100 mM Glycylglycine-NaOH, pH 7.5[24]

-

Substrate Solution: 100 mM 6-Phospho-D-gluconate[24]

-

Cofactor Solution: 50 mM NADP+ (or NAD+ for some bacterial enzymes)[24]

-

Magnesium Chloride Solution: 1 M[24]

-

Enzyme Sample

Procedure:

-

Prepare a reaction mixture in a cuvette containing the assay buffer, substrate solution, cofactor solution, and magnesium chloride solution.

-

Incubate the mixture at a constant temperature (e.g., 30°C).[24]

-

Add the enzyme solution to the cuvette to start the reaction.

-

Record the increase in absorbance at 340 nm over time.[24]

-

Calculate the rate of reaction (ΔA340/min) from the linear phase of the absorbance curve.

-

Determine the enzyme activity using the molar extinction coefficient of NADPH. One unit of activity is defined as the amount of enzyme that forms 1 µmol of NADPH per minute at 30°C.[24]

Coupled Enzyme Assay for 6-Phosphogluconolactonase (6PGL) Activity

This assay indirectly measures 6PGL activity by coupling the production of 6-phosphogluconate to the 6PGDH reaction.[25]

Principle: 6PGL hydrolyzes 6-phosphogluconolactone to 6-phosphogluconate. The produced 6-phosphogluconate is then used as a substrate by an excess of 6PGDH, leading to the production of NADPH, which is monitored at 340 nm.[25]

Reagents:

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 2 mM MgCl₂

-

Substrate: 6-phosphoglucono-δ-lactone (can be generated in situ from glucose-6-phosphate by G6PD)

-

Cofactor: 0.6 mM NADP+[25]

-

Coupling Enzyme: Excess 6-Phosphogluconate Dehydrogenase (e.g., 0.2 U/ml)[25]

-

Enzyme Sample

Procedure:

-

Prepare a reaction mixture in a cuvette containing the assay buffer, NADP+, and the coupling enzyme (6PGDH).

-

Add the enzyme sample to the mixture.

-

Initiate the reaction by adding the substrate, 6-phosphoglucono-δ-lactone.

-

Monitor the increase in absorbance at 340 nm over time.

-

The rate of NADPH formation is proportional to the activity of 6PGL in the sample.

Visualization of Pathways and Workflows

Metabolic Pathways

References

- 1. researchgate.net [researchgate.net]

- 2. Regulation of the pentose phosphate pathway by an androgen receptor–mTOR-mediated mechanism and its role in prostate cancer cell growth - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Qualitative and quantitative assay of glucose 6 phosphate dehydrogenase in patients attending tertiary care center - PMC [pmc.ncbi.nlm.nih.gov]

- 4. G6PD deficiency tests | PVIVAX [vivaxmalaria.org]

- 5. Recent findings in the regulation of G6PD and its role in diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. med.libretexts.org [med.libretexts.org]

- 8. The return of metabolism: biochemistry and physiology of the pentose phosphate pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. 6-phosphogluconolactonase - Wikipedia [en.wikipedia.org]

- 11. Investigation of glucose 6-phosphate dehydrogenase (G6PD) kinetics for normal and G6PD-deficient persons and the effects of some drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 6-Phosphogluconate dehydrogenase - Wikipedia [en.wikipedia.org]

- 13. A kinetic study of glucose-6-phosphate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. In situ kinetic parameters of glucose-6-phosphate dehydrogenase and phosphogluconate dehydrogenase in different areas of the rat liver acinus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Kinetic properties from bass liver 6-phosphogluconolactonase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Purification and kinetic properties of 6-phosphogluconate dehydrogenase from rat small intestine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Kinetic analysis of 6-phosphogluconate dehydrogenase from bass liver: effects of temperature and pH on its catalytic function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. microbenotes.com [microbenotes.com]

- 20. The pentose phosphate pathway of glucose metabolism. Hormonal and dietary control of the oxidative nd non-oxidative reactions and related enzymes of the cycle in adipose tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. The pentose phosphate pathway of glucose metabolism. Hormonal and dietary control of the oxidative and non-oxidative reactions of the cycle in liver - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. cohesionbio.com [cohesionbio.com]

- 24. nipro.co.jp [nipro.co.jp]

- 25. Frontiers | Imaging 6-Phosphogluconolactonase Activity in Brain Tumors In Vivo Using Hyperpolarized δ-[1-13C]gluconolactone [frontiersin.org]

The Mechanism of 6-Phosphogluconate Dehydrogenase: A Technical Guide for Researchers and Drug Development Professionals

An In-Depth Examination of the Catalytic Action, Structural Biology, and Kinetic Properties of a Key Pentose Phosphate Pathway Enzyme.

Introduction

6-Phosphogluconate dehydrogenase (6PGD) is a critical enzyme in the pentose phosphate pathway (PPP), an essential metabolic route for the production of NADPH and precursors for nucleotide biosynthesis.[1] As an oxidative decarboxylase, 6PGD catalyzes the conversion of 6-phospho-D-gluconate to D-ribulose 5-phosphate and CO2, with the concomitant reduction of NADP+ to NADPH.[1] This function places 6PGD at the heart of cellular redox balance and anabolic processes. Its upregulation in various cancers and its essential role in certain pathogens have made it a compelling target for drug development. This technical guide provides a comprehensive overview of the mechanism of action of 6PGD, its structural features, kinetic parameters, and the methodologies used to investigate its function, tailored for researchers, scientists, and professionals in drug development.

The Catalytic Machinery of 6-Phosphogluconate Dehydrogenase

The reaction catalyzed by 6-phosphogluconate dehydrogenase is a sequential process involving oxidation, decarboxylation, and tautomerization. The enzyme operates as a homodimer, with each subunit possessing an independent active site.[1] The kinetic mechanism is generally described as a Rapid Equilibrium Random Bi Bi process, where the substrates can bind to the enzyme in any order.[2]

The Three-Step Catalytic Mechanism:

-

Oxidation: The catalytic cycle begins with the oxidation of the C3 hydroxyl group of 6-phosphogluconate to a ketone. This step involves the transfer of a hydride ion from the C3 of the substrate to the C4 of the nicotinamide ring of NADP+, forming NADPH.

-

Decarboxylation: The resulting unstable 3-keto-6-phosphogluconate intermediate is then decarboxylated, releasing carbon dioxide.

-

Tautomerization: The final step is the tautomerization of the enediol intermediate to the final product, D-ribulose 5-phosphate.

Structural Insights into 6PGD Function

The three-dimensional structure of 6PGD reveals a multi-domain architecture crucial for its catalytic activity. Each subunit of the dimeric enzyme is composed of a large, mainly alpha-helical domain and a smaller beta-alpha-beta domain.[1] The cofactor, NADP+, binds within a cleft in the smaller domain, while the substrate, 6-phosphogluconate, occupies an adjacent pocket.[3] The active site is located at the interface between the two subunits, with residues from both contributing to substrate binding and catalysis.[4]

Key amino acid residues within the active site play pivotal roles in the catalytic mechanism. While the specific residue numbers may vary between species, their functional roles are highly conserved. For instance, a lysine residue acts as a general base, accepting a proton from the C3 hydroxyl group of the substrate during the initial oxidation step. An adjacent glutamate residue is also implicated in catalysis, potentially by stabilizing the transition state.

Active Site Interactions:

The binding of 6-phosphogluconate and NADP+ to the active site is characterized by a network of hydrogen bonds and electrostatic interactions. The phosphate group of the substrate interacts with positively charged residues, anchoring it in the active site. The carboxylate and hydroxyl groups of 6-phosphogluconate form specific hydrogen bonds with active site residues, ensuring proper orientation for catalysis. The NADP+ cofactor is also held in place by a series of hydrogen bonds with its ribose and phosphate moieties.

Quantitative Analysis of 6PGD Activity

The catalytic efficiency of 6PGD can be quantified through its kinetic parameters. These values provide insights into the enzyme's affinity for its substrates and its turnover rate. The following tables summarize key kinetic data for 6PGD from various species.

| Species | Substrate | Km (µM) | Vmax (U/mg) | kcat (s-1) | Reference |

| Pelteobagrus fulvidraco (Yellow Catfish) | 6-Phosphogluconate | 169.3 ± 5.3 | 5.11 ± 0.30 | - | [5] |

| NADP+ | 95.1 ± 5.2 | 6.68 ± 0.83 | 0.0701 (min-1 mg-1) | [5] | |

| Rattus norvegicus (Rat) - Small Intestine | 6-Phosphogluconate | 595 ± 213 | 8.91 ± 1.92 | - | [2] |

| NADP+ | 53.03 ± 1.99 | 8.91 ± 1.92 | - | [2] | |

| Cryptococcus neoformans | 6-Phosphogluconate | 13 | - | - | [6] |

| NADP+ | 0.89 | - | - | [6] | |

| Dicentrarchus labrax (Bass) - Liver | 6-Phosphogluconate | 26.66 | - | - | [7] |

| NADP+ | 0.88 | - | - | [7] |

Table 1: Kinetic Parameters of 6-Phosphogluconate Dehydrogenase for Substrates.

| Species | Inhibitor | Ki (µM) | Type of Inhibition | Reference |

| Pelteobagrus fulvidraco (Yellow Catfish) | NADPH | 41.5 | Competitive | [5] |

| Rattus norvegicus (Rat) - Small Intestine | NADPH | 31.91 ± 1.31 | Competitive | [2] |

| Cryptococcus neoformans | Zn2+ | 0.021 | Slow-binding | [6] |

| Dicentrarchus labrax (Bass) - Liver | Phosphoenolpyruvate | 540 (vs 6-PG) | Noncompetitive | [7] |

| Phosphoenolpyruvate | 150 (vs NADP+) | Competitive | [7] |

Table 2: Inhibition Constants for 6-Phosphogluconate Dehydrogenase.

Experimental Protocols for Studying 6PGD Mechanism

A variety of experimental techniques are employed to elucidate the mechanism of action of 6PGD. These include kinetic assays to determine enzyme activity and site-directed mutagenesis to probe the function of specific amino acid residues.

Spectrophotometric Assay of 6PGD Activity

A continuous spectrophotometric assay is commonly used to measure the activity of 6PGD. This assay monitors the production of NADPH, which absorbs light at 340 nm.

Principle: The rate of increase in absorbance at 340 nm is directly proportional to the rate of the 6PGD-catalyzed reaction.

Reagents:

-

Assay Buffer: e.g., 100 mM Tris-HCl, pH 7.5-8.0

-

6-Phosphogluconate (substrate)

-

NADP+ (cofactor)

-

Enzyme solution (purified 6PGD or cell lysate)

Procedure:

-

Prepare a reaction mixture containing the assay buffer, 6-phosphogluconate, and NADP+ in a cuvette.

-

Incubate the mixture at a constant temperature (e.g., 30°C or 37°C).

-

Initiate the reaction by adding the enzyme solution.

-

Monitor the increase in absorbance at 340 nm over time using a spectrophotometer.

-

Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot.

One unit of 6PGD activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADPH per minute under the specified conditions.[8]

Site-Directed Mutagenesis of Active Site Residues

Site-directed mutagenesis is a powerful tool to investigate the roles of specific amino acid residues in catalysis and substrate binding. By replacing a targeted amino acid with another, researchers can assess the impact of the mutation on the enzyme's kinetic parameters.

General Workflow:

-

Primer Design: Design oligonucleotide primers containing the desired mutation.

-

PCR Amplification: Use the mutagenic primers to amplify the plasmid DNA containing the 6PGD gene.

-

Template Removal: Digest the parental, non-mutated plasmid DNA with an enzyme such as DpnI, which specifically cleaves methylated DNA.

-

Transformation: Transform the mutated plasmid into competent E. coli cells for propagation.

-

Verification: Sequence the plasmid DNA from selected colonies to confirm the presence of the desired mutation.

-

Protein Expression and Purification: Express the mutant 6PGD protein and purify it for subsequent characterization.

-

Kinetic Analysis: Determine the kinetic parameters (Km, kcat) of the mutant enzyme and compare them to the wild-type enzyme to evaluate the functional consequence of the mutation.[9][10]

Visualizing the 6PGD Mechanism and Experimental Logic

Diagrams created using Graphviz (DOT language) can effectively illustrate the complex processes involved in the 6PGD mechanism and the logic of experimental approaches.

Caption: The catalytic cycle of 6-Phosphogluconate Dehydrogenase.

Caption: Workflow for site-directed mutagenesis of 6PGD.

Conclusion and Future Directions

6-Phosphogluconate dehydrogenase is a well-characterized enzyme with a clearly defined role in cellular metabolism. The detailed understanding of its mechanism of action, structure, and kinetic properties provides a solid foundation for further research and drug development efforts. Future studies may focus on the development of more potent and specific inhibitors of 6PGD for therapeutic applications, particularly in oncology and infectious diseases. The continued application of structural biology, computational modeling, and advanced kinetic techniques will undoubtedly uncover further subtleties of 6PGD function and regulation, paving the way for novel therapeutic strategies targeting this key metabolic enzyme. The inhibitor physcion, for instance, has been shown to selectively target breast cancer cells by inhibiting 6PGD and activating AMPK.[11] This highlights the potential for targeting 6PGD in cancer therapy.

References

- 1. 6-Phosphogluconate dehydrogenase - Wikipedia [en.wikipedia.org]

- 2. Purification and kinetic properties of 6-phosphogluconate dehydrogenase from rat small intestine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 6-phosphogluconate dehydrogenase - Proteopedia, life in 3D [proteopedia.org]

- 4. 6-Phosphogluconate dehydrogenase and its crystal structures - PMC [pmc.ncbi.nlm.nih.gov]

- 5. web.citius.technology [web.citius.technology]

- 6. Slow-binding inhibition of 6-phosphogluconate dehydrogenase by zinc ion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Kinetic analysis of 6-phosphogluconate dehydrogenase from bass liver: effects of temperature and pH on its catalytic function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. nipro.co.jp [nipro.co.jp]

- 9. zhaogroup.chbe.illinois.edu [zhaogroup.chbe.illinois.edu]

- 10. Site-directed mutagenesis of active site residues of phosphite dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Inhibiting 6-phosphogluconate dehydrogenase selectively targets breast cancer through AMPK activation - PubMed [pubmed.ncbi.nlm.nih.gov]

Regulation of 6-Phosphogluconic Acid Levels in Prokaryotes: An In-depth Technical Guide

Abstract

6-Phosphogluconic acid (6-PG) is a pivotal intermediate in central carbon metabolism, primarily situated at the crossroads of the pentose phosphate pathway (PPP) and the Entner-Doudoroff (ED) pathway in prokaryotes. The intracellular concentration of 6-PG is meticulously controlled through a multi-layered regulatory network encompassing transcriptional control of the genes encoding its metabolizing enzymes and allosteric regulation of the enzymes themselves. This technical guide provides a comprehensive overview of the core mechanisms governing 6-PG homeostasis in prokaryotes, with a particular focus on the model organism Escherichia coli. We delve into the genetic and enzymatic regulation of 6-phosphogluconate dehydrogenase (6PGDH), the principal enzyme responsible for 6-PG conversion. Furthermore, this document presents quantitative kinetic data for key enzymes, detailed experimental protocols for the measurement of 6-PG levels and associated enzyme activities, and visual diagrams of the pertinent regulatory pathways and experimental workflows. This guide is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this crucial node in prokaryotic metabolism.

Introduction

The regulation of metabolic intermediates is fundamental to cellular viability, ensuring that the flux through biochemical pathways is attuned to the physiological needs of the organism. This compound (6-PG) is a key metabolite in prokaryotes, serving as the substrate for the third and irreversible step of the oxidative pentose phosphate pathway (PPP). The PPP is essential for generating NADPH, which is vital for reductive biosynthesis and combating oxidative stress, and for producing precursors for nucleotide and aromatic amino acid biosynthesis. In many bacteria, 6-PG is also an intermediate in the Entner-Doudoroff pathway, an alternative route for glucose catabolism.

Given its central position, the intracellular concentration of 6-PG must be tightly regulated to balance the metabolic flux between glycolysis and the PPP, and to meet the cellular demand for NADPH and biosynthetic precursors. This regulation is achieved through a sophisticated interplay of genetic and enzymatic control mechanisms. The primary focus of this regulation is the enzyme 6-phosphogluconate dehydrogenase (6PGDH), encoded by the gnd gene, which catalyzes the oxidative decarboxylation of 6-PG to ribulose-5-phosphate and CO₂, with the concomitant reduction of NADP⁺ to NADPH.

This technical guide will explore the multifaceted regulation of 6-PG levels in prokaryotes, providing a detailed examination of the transcriptional and allosteric control of 6PGDH. We will also furnish quantitative data on enzyme kinetics and metabolite concentrations, along with detailed protocols for key experimental procedures.

Transcriptional Regulation of 6-Phosphogluconate Dehydrogenase (gnd)

The expression of the gnd gene is a critical determinant of the cell's capacity to metabolize 6-PG. In Escherichia coli, the level of 6PGDH is subject to metabolic regulation, primarily influenced by the cellular growth rate.

Growth Rate-Dependent Regulation

Studies in E. coli have demonstrated that the expression of gnd is directly proportional to the cellular growth rate.[1][2][3] The levels of 6PGDH can increase three- to fivefold with increasing growth rates when cells are cultured on different carbon sources.[2][3] This regulation is not dependent on specific nutrients in the medium but rather reflects the overall metabolic state of the cell. For instance, both anaerobic growth and mutations that divert metabolism to less efficient pathways lead to a decrease in the level of 6PGDH, commensurate with the reduced growth rate.[4]

This growth rate-dependent regulation is independent of temperature and is not subject to stringent control, a global regulatory response to amino acid starvation.[4] Furthermore, gnd expression is not autoregulated.[4] The molecular mechanism underlying this growth rate-dependent control is thought to involve the regulation of translation initiation frequency, potentially through the secondary structure of the 5' leader region of the gnd mRNA, which may sequester the Shine-Dalgarno sequence and the start codon.[1]

Allosteric Regulation of 6-Phosphogluconate Dehydrogenase

In addition to transcriptional control, the activity of 6PGDH is subject to immediate and fine-tuned regulation by allosteric effectors. This allows for a rapid response to changes in the cell's metabolic state.

Feedback Inhibition by NADPH

A primary mechanism for regulating the flux through the oxidative PPP is feedback inhibition of 6PGDH by its product, NADPH.[5] High levels of NADPH, indicating a sufficient supply of reducing power, competitively inhibit 6PGDH, thus downregulating its own production.[5] This ensures that the production of NADPH is tightly coupled to its consumption in biosynthetic and stress-response pathways.

Regulation by Other Metabolites

The activity of 6PGDH is also modulated by other key metabolic indicators:

-

ATP: ATP, a signal of high energy charge in the cell, has been shown to inhibit 6PGDH.[5][6]

-

Fructose-1,6-bisphosphate (FBP): FBP, a key intermediate in glycolysis, can act as an inhibitor of 6PGDH.[6][7][8] This provides a mechanism for balancing the flux between glycolysis and the PPP.

-

6-Phosphogluconate (6-PG): Interestingly, the substrate 6-PG can act as an allosteric activator of 6PGDH.[6][9][10] This homotropic allosteric modulation can enhance the catalytic efficiency of the enzyme, ensuring the rapid removal of 6-PG when its levels rise.[6][10]

-

Other Inhibitors: In some prokaryotes, such as Brevibacterium flavum, 6PGDH is inhibited by a range of metabolites including phosphoribosyl pyrophosphate (PRPP), acetyl-CoA, oxaloacetate, and erythrose-4-phosphate (E4P).[8]

Quantitative Data

A thorough understanding of the regulation of 6-PG levels requires quantitative data on enzyme kinetics and intracellular metabolite concentrations. The following tables summarize key parameters for prokaryotic 6PGDH and the intracellular concentration of 6-PG in E. coli.

Table 1: Kinetic Parameters of Prokaryotic 6-Phosphogluconate Dehydrogenase

| Organism | Substrate/Inhibitor | K | Conditions | Reference |

| Thermotoga maritima | 6-Phosphogluconate | 11 | 80 °C | |

| NADP⁺ | 10 | 80 °C | ||

| NAD⁺ | 380 | 80 °C | ||

| Escherichia coli | 6-Phosphogluconate | Similar to K. pneumoniae | pH 8.0, Tris buffer | [11] |

| NADP⁺ | Lower affinity than K. pneumoniae | pH 8.0, Tris buffer | [11] | |

| Klebsiella pneumoniae | 6-Phosphogluconate | Similar to E. coli | pH 8.0, Tris buffer | [11] |

| NADP⁺ | Higher affinity than E. coli | pH 8.0, Tris buffer | [11] |

Table 2: Intracellular Concentration of this compound in Escherichia coli

| Growth Condition | Intracellular Concentration (mM) | Reference |

| Exponential Phase (Glucose) | Not explicitly stated, but measured | [6][9][12][13] |

| Stationary Phase (Glucose) | Not explicitly stated, but measured | [9][12] |

| Different Carbon Sources | Measured | [6] |

Note: Specific concentrations can vary significantly depending on the strain, growth phase, and specific culture conditions.

Signaling Pathways and Experimental Workflows

Visualizing the complex regulatory networks and experimental procedures is crucial for a comprehensive understanding. The following diagrams, generated using the DOT language, illustrate the regulation of 6-PG levels and the workflows for its measurement.

Caption: Regulatory network of this compound levels in prokaryotes.

Caption: Experimental workflow for 6-Phosphogluconate Dehydrogenase activity assay.

Caption: Workflow for measuring intracellular this compound concentration.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of 6-PG regulation in prokaryotes.

Protocol for 6-Phosphogluconate Dehydrogenase (6PGDH) Activity Assay

This protocol is adapted from commercially available kits and established biochemical procedures.[1][14][15]

Principle: The activity of 6PGDH is determined by monitoring the reduction of NADP⁺ to NADPH, which results in an increase in absorbance at 340 nm.

Materials:

-

Spectrophotometer capable of measuring absorbance at 340 nm

-

Cuvettes (1 cm path length)

-

Bacterial cell culture

-

Lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 1 mM EDTA and 1 mM β-mercaptoethanol)

-

Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0, containing 10 mM MgCl₂)

-

This compound (6-PG) solution (e.g., 20 mM in assay buffer)

-

NADP⁺ solution (e.g., 10 mM in assay buffer)

-

Protein quantification reagent (e.g., Bradford or BCA assay kit)

-

Ice

-

Microcentrifuge

Procedure:

-

Preparation of Cell-Free Extract: a. Grow the bacterial culture to the desired growth phase (e.g., mid-log phase). b. Harvest the cells by centrifugation (e.g., 5,000 x g for 10 minutes at 4°C). c. Wash the cell pellet with cold lysis buffer and resuspend in an appropriate volume of fresh, cold lysis buffer. d. Lyse the cells on ice using a suitable method (e.g., sonication, French press, or bead beating). e. Clarify the lysate by centrifugation (e.g., 15,000 x g for 20 minutes at 4°C) to remove cell debris. f. Carefully collect the supernatant, which is the cell-free extract containing 6PGDH. Keep the extract on ice. g. Determine the total protein concentration of the cell-free extract using a standard protein assay.

-

Enzyme Assay: a. Prepare a reaction mixture in a cuvette by adding the following in order:

- Assay buffer (to a final volume of 1 ml)

- NADP⁺ solution (to a final concentration of 0.5 mM)

- Cell-free extract (add a volume corresponding to a specific amount of protein, e.g., 10-50 µg; this may need to be optimized). b. Mix gently by inverting the cuvette and incubate at a constant temperature (e.g., 30°C or 37°C) for 3-5 minutes to allow the temperature to equilibrate and to record any background NADP⁺ reduction. c. Initiate the reaction by adding the 6-PG solution (to a final concentration of 2 mM). d. Immediately mix the contents of the cuvette and start monitoring the increase in absorbance at 340 nm for 5-10 minutes, taking readings every 15-30 seconds.

-